

# The Role of Ins018\_055 in Targeting TNIK Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Ins018\_055 is a first-in-class, orally available small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK), a serine/threonine kinase implicated in the pathogenesis of idiopathic pulmonary fibrosis (IPF). Developed through a generative artificial intelligence-driven platform, Ins018\_055 has demonstrated potent anti-fibrotic and anti-inflammatory activity in preclinical models and has shown a favorable safety and pharmacokinetic profile in early-stage clinical trials. This technical guide provides an in-depth overview of Ins018\_055, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.

### Introduction to TNIK and its Role in Fibrosis

Traf2- and Nck-interacting kinase (TNIK) is a member of the germinal center kinase (GCK) family. It is a critical downstream effector in several pro-fibrotic signaling pathways, including Transforming Growth Factor-beta (TGF- $\beta$ ), Wnt/ $\beta$ -catenin, and YAP/TAZ signaling.[1][2] Upregulation of TNIK has been observed in fibrotic tissues, where it contributes to the activation of myofibroblasts, excessive extracellular matrix (ECM) deposition, and tissue stiffening—the pathological hallmarks of fibrosis. TNIK's central role in these interconnected pathways makes it a compelling therapeutic target for anti-fibrotic drug development.



## Ins018\_055: A Novel TNIK Inhibitor

**Ins018\_055** was identified and optimized using a generative AI platform that leveraged deep learning models to design a potent and selective TNIK inhibitor.[3] The molecule exhibits high binding affinity for TNIK and effectively suppresses its kinase activity, leading to the attenuation of pro-fibrotic signaling.

## **Quantitative Data Summary**

The following tables summarize the key in vitro and in vivo pharmacological data for Ins018\_055.

Table 1: In Vitro Activity of Ins018\_055

| Assay            | Target/Cell Line             | Endpoint                           | Value           |
|------------------|------------------------------|------------------------------------|-----------------|
| Kinase Assay     | Recombinant Human<br>TNIK    | Kd                                 | 4.32 nM         |
| Kinase Assay     | Recombinant Human<br>TNIK    | IC50                               | 31 nM           |
| Cell-based Assay | MRC-5 human lung fibroblasts | TGF-β-induced α-<br>SMA expression | IC50 = 27.14 nM |

Table 2: In Vivo Efficacy of Ins018\_055 in a Mouse Model of Bleomycin-Induced Lung Fibrosis

| Treatment Group | Dose     | Route of<br>Administration | Key Findings                                |
|-----------------|----------|----------------------------|---------------------------------------------|
| Ins018_055      | 3 mg/kg  | BID, Oral                  | Significant reduction in lung fibrosis      |
| Ins018_055      | 10 mg/kg | BID, Oral                  | Dose-dependent improvement in lung function |
| Ins018_055      | 30 mg/kg | BID, Oral                  | Marked attenuation of collagen deposition   |



## Signaling Pathways Targeted by Ins018\_055

**Ins018\_055** exerts its anti-fibrotic effects by modulating multiple signaling pathways downstream of TNIK.



Click to download full resolution via product page

Figure 1: Simplified TNIK Signaling Pathways Targeted by Ins018\_055.

## **Experimental Protocols**In Vitro Kinase Assay

Objective: To determine the inhibitory activity of Ins018\_055 against recombinant human TNIK.

#### Methodology:

- Recombinant human TNIK enzyme is incubated with a fluorescently labeled ATP substrate and a specific peptide substrate in a kinase reaction buffer.
- Ins018\_055 is serially diluted and added to the reaction mixture.



- The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at room temperature.
- The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer).
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

## Western Blotting for α-SMA Expression

Objective: To assess the effect of  $Ins018\_055$  on TGF- $\beta$ -induced myofibroblast differentiation in human lung fibroblasts (MRC-5).

#### Methodology:

- MRC-5 cells are seeded in 6-well plates and allowed to adhere overnight.
- Cells are serum-starved for 24 hours prior to treatment.
- Cells are pre-treated with various concentrations of Ins018\_055 for 1 hour.
- TGF-β (10 ng/mL) is added to the media to induce myofibroblast differentiation, and cells are incubated for an additional 48 hours.
- Cells are lysed in RIPA buffer, and total protein concentration is determined using a BCA assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with primary antibodies against α-SMA and a loading control (e.g., GAPDH).
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.



 Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using densitometry software.

## **Bleomycin-Induced Lung Fibrosis Mouse Model**

Objective: To evaluate the in vivo efficacy of **Ins018\_055** in a rodent model of pulmonary fibrosis.

#### Methodology:

- Male C57BL/6 mice (8-10 weeks old) are used for the study.
- On day 0, mice are anesthetized, and a single intratracheal instillation of bleomycin (e.g., 1.5 U/kg) is administered to induce lung injury and subsequent fibrosis. Control animals receive saline.
- From day 1 to day 21, mice are treated orally twice daily (BID) with **Ins018\_055** (3, 10, or 30 mg/kg) or vehicle control.[4]
- On day 21, mice are euthanized, and lung tissues are harvested.
- One lung is processed for histopathological analysis (e.g., Masson's trichrome staining for collagen deposition and Ashcroft scoring for fibrosis severity).
- The other lung is homogenized for the measurement of collagen content using a hydroxyproline assay.
- Bronchoalveolar lavage fluid (BALF) can also be collected to assess inflammatory cell infiltration.

## **Experimental and Logical Workflows**





Click to download full resolution via product page

**Figure 2:** Experimental Workflow for the Development of **Ins018\_055**.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models R
  Discovery [discovery.researcher.life]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. law.berkeley.edu [law.berkeley.edu]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Role of Ins018\_055 in Targeting TNIK Signaling Pathways: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603146#ins018-055-s-role-in-targeting-tnik-signaling-pathways]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com